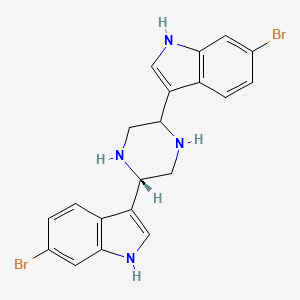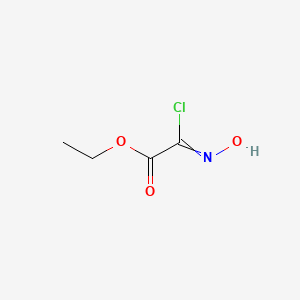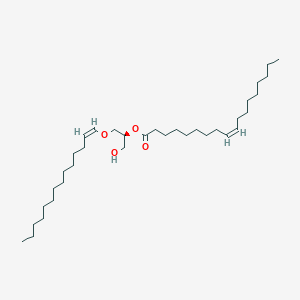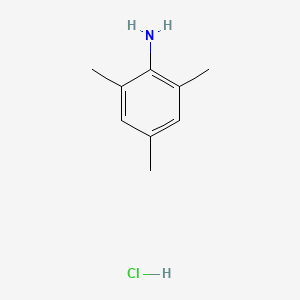
Chalcomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chalcomycin is a macrolide antibiotic produced by the bacterium Streptomyces bikiniensis . It is known for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes . This compound is part of the 16-membered macrolide family, which also includes other antibiotics like erythromycin and tylosin .
Mechanism of Action
Target of Action
Chalcomycin is primarily active against certain gram-positive bacteria, notably Staphylococcus aureus and Streptococcus pyogenes . These bacteria are inhibited by concentrations of this compound as low as 0.4 µg/ml .
Mode of Action
It is known that the antistaphylococcal potency of this compound can be decreased by prior exposure of this compound to ethylene oxide . This suggests that groups essential for its antibacterial properties are susceptible to alkylation .
Biochemical Pathways
It is known that this compound is a fermentation product of a culture ofStreptomyces bikiniensis . This organism produces this compound and has oblong spores .
Pharmacokinetics
It is known that this compound is slightly soluble in water (to approximately 7 mg/ml), but more concentrated solutions can be prepared by dissolving the antibiotic in methanol or ethanol and diluting with water to 5-10% alcohol .
Result of Action
The result of this compound’s action is the inhibition of certain gram-positive bacteria, notably Staphylococcus aureus and Streptococcus pyogenes . These bacteria are inhibited by concentrations of this compound as low as 0.4 µg/ml .
Action Environment
The action of this compound is influenced by the environment in which it is used. For instance, this compound is a fermentation product of a culture of Streptomyces bikiniensis , suggesting that the production of this compound may be influenced by the conditions under which this organism is cultured. Furthermore, the solubility of this compound in water and alcohol suggests that the bioavailability and efficacy of this antibiotic may be influenced by the solvent in which it is dissolved .
Biochemical Analysis
Biochemical Properties
Chalcomycin plays a crucial role in biochemical reactions by inhibiting protein synthesis in bacteria. It interacts with the bacterial ribosome, specifically binding to the 50S subunit, thereby preventing the translocation step of protein elongation . This interaction disrupts the normal function of the ribosome, leading to the inhibition of bacterial growth. This compound also interacts with various enzymes and proteins involved in bacterial metabolism, further enhancing its antimicrobial efficacy .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it inhibits protein synthesis, leading to cell death. This compound also affects cell signaling pathways and gene expression by disrupting the normal function of the ribosome . In eukaryotic cells, this compound has been shown to influence cellular metabolism by inhibiting mitochondrial protein synthesis, which can lead to reduced cellular respiration and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit in bacteria. This binding prevents the translocation of the peptidyl-tRNA from the A-site to the P-site, effectively halting protein synthesis . This compound’s interaction with the ribosome is highly specific, and its efficacy is enhanced by its ability to inhibit multiple steps in the protein synthesis pathway. Additionally, this compound can induce conformational changes in the ribosome, further disrupting its function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable at room temperature, maintaining its antimicrobial activity for several weeks . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in bacterial cells, where it can induce persistent changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits bacterial growth without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxic effects . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antimicrobial activity. It interacts with enzymes involved in protein synthesis, such as peptidyl transferase, and inhibits their function . This inhibition disrupts the normal metabolic flux in bacterial cells, leading to an accumulation of incomplete proteins and metabolites. This compound also affects the levels of various metabolites, including amino acids and nucleotides, by interfering with their synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . This compound also interacts with transport proteins and binding proteins, which facilitate its movement within the cell. Once inside the cell, this compound accumulates in specific compartments, such as the ribosome, where it exerts its antimicrobial effects .
Subcellular Localization
This compound’s subcellular localization is primarily within the ribosome, where it binds to the 50S subunit . This localization is crucial for its antimicrobial activity, as it allows this compound to directly interact with its target. Additionally, this compound can be found in other cellular compartments, such as the cytoplasm and mitochondria, where it may exert secondary effects on cellular function . The compound’s localization is influenced by various factors, including its chemical structure and the presence of targeting signals.
Preparation Methods
Chalcomycin is primarily obtained through fermentation of Streptomyces bikiniensis . The fermentation process involves culturing the bacterium in a suitable medium, followed by extraction and purification of the antibiotic. The synthetic route for this compound involves the use of organic solvents such as methanol or ethanol for extraction, and the antibiotic is slightly soluble in water . Industrial production methods focus on optimizing the fermentation conditions to maximize yield and purity of the compound .
Chemical Reactions Analysis
Chalcomycin undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include ethylene oxide, which can decrease the antistaphylococcal potency of this compound by alkylating essential groups . The major products formed from these reactions depend on the specific conditions and reagents used. For example, exposure to ethylene oxide can lead to the formation of alkylated derivatives with reduced antibacterial activity .
Scientific Research Applications
Chalcomycin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure-activity relationships of macrolide antibiotics . In biology, this compound is used to investigate the mechanisms of bacterial resistance and the development of new antibiotics . In medicine, it is studied for its potential use in treating bacterial infections, especially those caused by antibiotic-resistant strains . In industry, this compound is used in the development of new antimicrobial agents and as a reference standard for quality control .
Comparison with Similar Compounds
Chalcomycin is similar to other 16-membered macrolides such as erythromycin, tylosin, and spiramycin . it has unique structural features that contribute to its distinct antimicrobial activity . For example, this compound contains two carbohydrate residues, chalcose and mycinose, which are not found in other macrolides . These structural differences result in variations in the spectrum of activity and potency against different bacterial strains . Other similar compounds include carbomycin, leucomycin, and midecamycin A1 .
Properties
CAS No. |
20283-48-1 |
|---|---|
Molecular Formula |
C35H56O14 |
Molecular Weight |
700.8 g/mol |
IUPAC Name |
(1S,2R,3R,6E,8S,9S,10S,12S,14E,16S)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione |
InChI |
InChI=1S/C35H56O14/c1-17-10-13-26(37)46-20(4)22(16-44-34-32(43-9)31(42-8)27(38)21(5)47-34)30-23(48-30)11-12-25(36)35(6,40)15-18(2)29(17)49-33-28(39)24(41-7)14-19(3)45-33/h10-13,17-24,27-34,38-40H,14-16H2,1-9H3/b12-11+,13-10+/t17-,18-,19+,20+,21+,22+,23-,24-,27+,28+,29+,30-,31+,32+,33-,34+,35-/m0/s1 |
InChI Key |
KLGADJPDTCIJLO-RVMREVNESA-N |
SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](C[C@](C(=O)/C=C/[C@H]3[C@@H](O3)[C@@H]([C@H](OC(=O)/C=C/[C@@H]2C)C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)(C)O)C)O)OC |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(CC(C(=O)C=CC3C(O3)C(C(OC(=O)C=CC2C)C)COC4C(C(C(C(O4)C)O)OC)OC)(C)O)C)O)OC |
Synonyms |
chalcomycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-hydroxy-3-methylpentanoate](/img/structure/B1236913.png)




![N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]benzenesulfonamide](/img/structure/B1236920.png)








